Cas no 85448-89-1 (2'-Methyl-4-methoxydiphenylamine)

2'-Methyl-4-methoxydiphenylamine structure
85448-89-1 structure
Product Name:2'-Methyl-4-methoxydiphenylamine
Número CAS:85448-89-1
MF:C14H15NO
Megavatios:213.275003671646
CID:60878
Update Time:2024-01-03

2'-Methyl-4-methoxydiphenylamine Propiedades químicas y físicas

Nombre e identificación

    • 2'-Methyl-4-methoxydiphenylamine
    • N-(4-Methoxyphenyl)-2-methylaniline
    • N-(4-Methoxyphenyl)-2-methylbenzenamine (ACI)
    • p-Anisidine, N-o-tolyl- (6CI)
    • Renchi: 1S/C14H15NO/c1-11-5-3-4-6-14(11)15-12-7-9-13(16-2)10-8-12/h3-10,15H,1-2H3
    • Clave inchi: PTVYAMAREYFYBU-UHFFFAOYSA-N
    • Sonrisas: O(C)C1C=CC(NC2C(C)=CC=CC=2)=CC=1

2'-Methyl-4-methoxydiphenylamine Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Sodium tert-butoxide Catalysts: Palladium diacetate ,  2,8,9-Tris(2-methylpropyl)-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane Solvents: Toluene ;  9 - 12 h, 80 °C
Referencia
P(i-BuNCH2CH2)3N: an effective ligand in the palladium-catalyzed amination of aryl bromides and iodides
Urgaonkar, Sameer; et al, Journal of Organic Chemistry, 2003, 68(2), 452-459

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide Catalysts: 1905460-14-1 Solvents: 1,4-Dioxane ;  4 h, 100 °C
Referencia
Novel Pd-N-heterocyclic carbene complexes: design, synthesis and application in Buchwald-Hartwig cross coupling reaction
Wang, Fan; et al, Youji Huaxue, 2017, 37(8), 2050-2056

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Sodium tert-butoxide Catalysts: Bis(dibenzylideneacetone)palladium ,  Phosphine, dicyclohexyl(2-phenyl-1H-inden-3-yl)-, tetrafluoroborate(1-) (1:1) Solvents: 1,2-Dimethoxyethane ;  15 h, 120 °C; 120 °C → rt
Referencia
Preparation of anionic phosphine ligands in situ for the palladium-catalyzed Buchwald/Hartwig amination reactions of aryl halides
Chen, Lei; et al, Journal of Organometallic Chemistry, 2010, 695(14), 1768-1775

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Sodium tert-butoxide Catalysts: Bis(1,5-cyclooctadiene)nickel ,  1,1-Bis(diphenylphosphino)ferrocene Solvents: Toluene ;  rt; 16 h, 105 °C
Referencia
Palladium- and Nickel-Catalyzed Aminations of Aryl Imidazolylsulfonates and Sulfamates
Ackermann, Lutz; et al, Organic Letters, 2011, 13(7), 1784-1786

Métodos de producción 5

Condiciones de reacción
1.1 Catalysts: Palladium hydroxide Solvents: Toluene ;  30 min, rt
1.2 Reagents: Hydrogen ;  30 min, 0.2 MPa, rt → 140 °C
1.3 Reagents: Styrene ,  Tetradecane Solvents: Toluene ;  30 min, rt; 30 min, 0.5 MPa, 140 °C
Referencia
Continuous Synthesis of Aryl Amines from Phenols Utilizing Integrated Packed-Bed Flow Systems
Ichitsuka, Tomohiro ; et al, Angewandte Chemie, 2020, 59(37), 15891-15896

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Cupric acetate ;  1.5 h
Referencia
Solvent-free N-arylation of amines with arylboronic acids under ball milling conditions
Zhu, Xingyi; et al, RSC Advances, 2014, 4(43), 22775-22778

Métodos de producción 7

Condiciones de reacción
1.1 4 h, 150 °C
2.1 Reagents: Methyl iodide Solvents: Xylene ;  3 h, 160 °C
3.1 Reagents: Aluminum chloride Solvents: Dimethylformamide ,  Nitrobenzene ;  1 h, 150 °C
Referencia
Synthesis of Diarylamines and Methylcarbazoles and Formal Total Synthesis of Alkaloids Ellipticine and Olivacine
Barrera, Edson ; et al, European Journal of Organic Chemistry, 2022, 2022(24),

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Diisopropylethylamine Solvents: Toluene ;  12 h, 70 °C
Referencia
Light-Promoted C-N Coupling of Aryl Halides with Nitroarenes
Li, Gang ; et al, Angewandte Chemie, 2021, 60(10), 5230-5234

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide Catalysts: Cuprous iodide Solvents: Toluene ;  14 h, 135 °C
Referencia
Copper-catalyzed amination of aryl halides: single-step synthesis of triarylamines
Kelkar, Ashutosh A.; et al, Tetrahedron Letters, 2002, 43(40), 7143-7146

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Sodium tert-butoxide Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene
Referencia
An Improved Method for the Palladium-Catalyzed Amination of Aryl Iodides
Ali, Mayssam H.; et al, Journal of Organic Chemistry, 2001, 66(8), 2560-2565

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Sodium tert-butoxide Catalysts: Tris(dibenzylideneacetone)dipalladium Solvents: 1,4-Dioxane
Referencia
A Diels-Alder approach to biaryl synthesis
Ashburn, Bradley O., 2008, , 69(3),

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide Catalysts: (SP-4-1)-[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-yliden… Solvents: 1,4-Dioxane ;  24 h, 110 °C
Referencia
Synthesis of N-heterocyclic carbene-PdCl2-(iso)quinoline complexes and their application in arylamination at low catalyst loadings
Liu, Feng; et al, Organic & Biomolecular Chemistry, 2016, 14(8), 2563-2571

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide Catalysts: 2102190-63-4 Solvents: Cyclopentyl methyl ether ;  1 h, 60 °C
1.2 Solvents: Cyclopentyl methyl ether ;  2 h, 80 °C
Referencia
Palladate Precatalysts for the Formation of C-N and C-C Bonds
Zinser, Caroline M.; et al, Organometallics, 2019, 38(14), 2812-2817

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Aluminum chloride Solvents: Dimethylformamide ,  Nitrobenzene ;  1 h, 150 °C
Referencia
Synthesis of Diarylamines and Methylcarbazoles and Formal Total Synthesis of Alkaloids Ellipticine and Olivacine
Barrera, Edson ; et al, European Journal of Organic Chemistry, 2022, 2022(24),

Métodos de producción 15

Condiciones de reacción
1.1 Catalysts: Cuprous chloride Solvents: Dimethylformamide ;  40 min, 55 °C
1.2 Solvents: Dimethylformamide ;  16 h, 55 °C
Referencia
Cu(I)-Mediated Reductive Amination of Boronic Acids with Nitroso Aromatics
Yu, Ying; et al, Organic Letters, 2004, 6(15), 2631-2634

Métodos de producción 16

Condiciones de reacción
1.1 Reagents: Tripotassium phosphate Catalysts: Cuprous iodide ,  N1,N2-Bis(2-furanylmethyl)ethanediamide Solvents: Ethanol ;  24 h, 100 °C
Referencia
N,N'-Bisoxalamides Enhance the Catalytic Activity in Cu-Catalyzed Coupling of (Hetero)Aryl Bromides with Anilines and Secondary Amines
Bhunia, Subhajit; et al, Journal of Organic Chemistry, 2017, 82(23), 12603-12612

Métodos de producción 17

Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide Catalysts: Tris(dibenzylideneacetone)dipalladium ,  (+)-BINAP Solvents: Toluene ;  18 h, 90 °C
Referencia
Photocatalytic Cross-Dehydrogenative Amination Reactions between Phenols and Diarylamines
Zhao, Yating; et al, ACS Catalysis, 2017, 7(4), 2446-2451

Métodos de producción 18

Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: Cuprous iodide ,  (2S)-N-[4-(4-Phenyl-1H-1,2,3-triazol-1-yl)phenyl]-2-pyrrolidinecarboxamide Solvents: Water ;  24 h, 100 °C
Referencia
"On Water'' Promoted Ullmann-Type C-N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols
Chakraborti, Gargi; et al, Journal of Organic Chemistry, 2018, 83(14), 7347-7359

Métodos de producción 19

Condiciones de reacción
1.1 Reagents: Tripotassium phosphate Catalysts: 4,4′-Dimethyl-2,2′-bipyridine ,  Nickel, chloro(η5-2,4-cyclopentadien-1-yl)[rel-(3aR,9aR)-1,3-dicyclohexyl-1,3,3a… Solvents: Dimethylformamide ,  Toluene ;  rt; 8 h, 70 °C
1.2 Reagents: Water ;  rt
Referencia
Nickel-catalyzed N-arylation of amines with arylboronic acids under open air
Ando, Shin ; et al, Tetrahedron Letters, 2019, 60(18), 1277-1280

Métodos de producción 20

Condiciones de reacción
1.1 Reagents: Diisopropylethylamine Catalysts: Nickel, [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bromo(2-methylphen… Solvents: Toluene ;  70 °C
Referencia
Light-Promoted C-N Coupling of Aryl Halides with Nitroarenes
Li, Gang ; et al, Angewandte Chemie, 2021, 60(10), 5230-5234

Métodos de producción 21

Condiciones de reacción
1.1 Reagents: Acetic acid ,  Tempo Catalysts: Copper Solvents: Acetonitrile ;  250 psi, 40 °C
Referencia
The solid copper-mediated C-N cross-coupling of phenylboronic acids under continuous flow conditions
Bao, Jennifer; et al, Tetrahedron Letters, 2016, 57(6), 654-657

Métodos de producción 22

Condiciones de reacción
1.1 Reagents: Methyl iodide Solvents: Xylene ;  3 h, 160 °C
2.1 Reagents: Aluminum chloride Solvents: Dimethylformamide ,  Nitrobenzene ;  1 h, 150 °C
Referencia
Synthesis of Diarylamines and Methylcarbazoles and Formal Total Synthesis of Alkaloids Ellipticine and Olivacine
Barrera, Edson ; et al, European Journal of Organic Chemistry, 2022, 2022(24),

Métodos de producción 23

Condiciones de reacción
1.1 Reagents: Sodium nitrite Solvents: Heptane ,  Water ;  2 h, 50 °C
2.1 Reagents: Diisopropylethylamine Solvents: Toluene ;  12 h, 70 °C
Referencia
Light-Promoted C-N Coupling of Aryl Halides with Nitroarenes
Li, Gang ; et al, Angewandte Chemie, 2021, 60(10), 5230-5234

Métodos de producción 24

Condiciones de reacción
1.1 2 h, rt
2.1 Reagents: Diisopropylethylamine Solvents: Toluene ;  12 h, 70 °C
Referencia
Light-Promoted C-N Coupling of Aryl Halides with Nitroarenes
Li, Gang ; et al, Angewandte Chemie, 2021, 60(10), 5230-5234

Métodos de producción 25

Condiciones de reacción
1.1 Reagents: Bis(1,5-cyclooctadiene)nickel Solvents: Tetrahydrofuran ;  4 h, rt
1.2 2 h, rt
2.1 Reagents: Diisopropylethylamine Solvents: Toluene ;  12 h, 70 °C
Referencia
Light-Promoted C-N Coupling of Aryl Halides with Nitroarenes
Li, Gang ; et al, Angewandte Chemie, 2021, 60(10), 5230-5234

2'-Methyl-4-methoxydiphenylamine Raw materials

2'-Methyl-4-methoxydiphenylamine Preparation Products

Proveedores recomendados
SHOCHEM(SHANGHAI) CO.,lTD
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
SHOCHEM(SHANGHAI) CO.,lTD
Zouping Mingyuan Import and Export Trading Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Zouping Mingyuan Import and Export Trading Co., Ltd
Nanjing jingzhu bio-technology Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Nanjing jingzhu bio-technology Co., Ltd.
Inner Mongolia Xinhong Biological Technology Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Inner Mongolia Xinhong Biological Technology Co., Ltd
Handan Zechi Trading Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote